molecular formula C10H13O4- B1240896 cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate CAS No. 205652-50-2

cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate

Cat. No.: B1240896
CAS No.: 205652-50-2
M. Wt: 197.21 g/mol
InChI Key: BUZNWVREDOAOGD-DTWKUNHWSA-M
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Description

cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate: is a chemical compound with the molecular formula C10H13O4. It is a conjugate base of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylic acid . This compound is characterized by the presence of two hydroxyl groups and an isopropyl group attached to a cyclohexa-1,3-diene ring, along with a carboxylate group.

Preparation Methods

The synthesis of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate typically involves the following steps:

Chemical Reactions Analysis

cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups and carboxylate group play key roles in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate can be compared with other similar compounds, such as:

    cis-5,6-Dihydroxy-4-methylcyclohexa-1,3-dienecarboxylate: This compound has a methyl group instead of an isopropyl group, resulting in different chemical properties and reactivity.

    cis-5,6-Dihydroxy-4-ethylcyclohexa-1,3-dienecarboxylate: The presence of an ethyl group instead of an isopropyl group affects its steric and electronic properties.

    cis-5,6-Dihydroxy-4-propylcyclohexa-1,3-dienecarboxylate: This compound has a propyl group, leading to variations in its chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11/h3-5,8-9,11-12H,1-2H3,(H,13,14)/p-1/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZNWVREDOAOGD-DTWKUNHWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(C1O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429474
Record name cis-2,3-Dihydroxy-2,3-dihydro-p-cumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205652-50-2
Record name cis-2,3-Dihydroxy-2,3-dihydro-p-cumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
Reactant of Route 2
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
Reactant of Route 3
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
Reactant of Route 4
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
Reactant of Route 5
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
Reactant of Route 6
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate

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